molecular formula C19H10N4O13S B1588045 Tetranitrophenolsulfonphthalein CAS No. 57564-54-2

Tetranitrophenolsulfonphthalein

Cat. No. B1588045
CAS RN: 57564-54-2
M. Wt: 534.4 g/mol
InChI Key: WFYIJZCRINGEDV-UHFFFAOYSA-N
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Description

Tetranitrophenolsulfonphthalein is a chemical compound with the molecular formula C19H10N4O13S . It appears as a white or yellowish crystalline powder . The compound has a molecular weight of 534.37 and a melting point of 205-210℃ . It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents and ammonia .


Molecular Structure Analysis

The molecular structure of a compound like Tetranitrophenolsulfonphthalein can be analyzed using various techniques such as X-ray diffraction studies . Tools like MolView can also be used to visualize the 3D structure of the molecule .


Physical And Chemical Properties Analysis

Tetranitrophenolsulfonphthalein has a molecular weight of 534.37 and a melting point of 205-210℃ . It appears as a white or yellowish crystalline powder . More detailed physical and chemical properties can be analyzed using various techniques .

Scientific Research Applications

1. pH Sensor in Hybrid Materials

Tetranitrophenolsulfonphthalein, as a member of the Sulfonephthalein family, has been studied for its effectiveness as a pH sensor in hybrid materials. In a study conducted by Pastore et al. (2021), the behavior of pH indicators, including Sulfonephthalein dyes, was investigated in organically modified silicate (OrMoSil) polymer matrices. This research highlighted the potential of these materials for pH measurement, particularly in acidic soils (Pastore et al., 2021).

2. Synthesis of Phthalocyanine Polymers

Research by Bıyıklıoğlu and Kantekin (2008) explored the synthesis of metallophthalocyanines, which are closely related to Tetranitrophenolsulfonphthalein. These polymers have applications in areas such as photodynamic therapy for cancer and have been studied for their electronic and photochemical properties (Bıyıklıoğlu & Kantekin, 2008).

3. Organic Anion Transport in Kidneys

A study by Itagaki et al. (2003) on phenolsulfonphthalein, a compound related to Tetranitrophenolsulfonphthalein, investigated its role in testing renal function. The research focused on the excretion mechanism of phenolsulfonphthalein, which is crucial for understanding organic anion transport in the kidneys (Itagaki et al., 2003).

4. Photocatalytic Activity in Wastewater Treatment

A study by Mohamed and Youssef (2017) demonstrated the use of sulfonated phthalocyanine derivatives, similar to Tetranitrophenolsulfonphthalein, in photocatalytic activities. This research is particularly relevant to environmental applications, such as wastewater treatment, showcasing the potential of these compounds in removing pollutants (Mohamed & Youssef, 2017).

5. Corrosion Control in Industrial Applications

Tetranitro cobalt phthalocyanine, closely related to Tetranitrophenolsulfonphthalein, has been used as a corrosion inhibitor in industrial applications. A study by Sarvajith et al. (2019) explored its use in controlling corrosion of mild steel in acidic environments, highlighting its potential in material science and engineering (Sarvajith et al., 2019).

Safety And Hazards

Tetranitrophenolsulfonphthalein is classified as an explosive with a mass explosion hazard . It’s important to handle this compound with appropriate safety precautions .

properties

IUPAC Name

4-[3-(4-hydroxy-3,5-dinitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N4O13S/c24-17-12(20(26)27)5-9(6-13(17)21(28)29)19(11-3-1-2-4-16(11)37(34,35)36-19)10-7-14(22(30)31)18(25)15(8-10)23(32)33/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYIJZCRINGEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-])C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866633
Record name 3,3-Bis(4-hydroxy-3,5-dinitrophenyl)-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetranitrophenolsulfonphthalein

CAS RN

57564-54-2
Record name Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dinitro-, S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057564542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetranitrophenolsulfonphthalein
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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